molecular formula C7H5BrO3 B2593920 2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione CAS No. 23030-65-1

2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione

Cat. No.: B2593920
CAS No.: 23030-65-1
M. Wt: 217.018
InChI Key: YNEPNZYQQQVSNM-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C7H5BrO3 It is characterized by a bromine atom and a methoxy group attached to a cyclohexa-2,5-diene-1,4-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione typically involves the bromination of 5-methoxycyclohexa-2,5-diene-1,4-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are carefully monitored to maintain the desired product quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydroquinones or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include substituted cyclohexa-2,5-diene-1,4-dione derivatives.

    Oxidation Reactions: Products include quinones and other oxidized compounds.

    Reduction Reactions: Products include hydroquinones and other reduced derivatives.

Scientific Research Applications

2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and interactions. The compound may act as an electrophile in substitution reactions or participate in redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxycyclohexa-2,5-diene-1,4-dione
  • 2-Iodo-5-methoxycyclohexa-2,5-diene-1,4-dione
  • 2-Fluoro-5-methoxycyclohexa-2,5-diene-1,4-dione

Uniqueness

2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications and reactions.

Properties

IUPAC Name

2-bromo-5-methoxycyclohexa-2,5-diene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEPNZYQQQVSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=CC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a vigorously stirred solution of NaIO4 (7.81 g, 36.5 mmol, Baker) in H2O (200 mL) there was added a solution of 2-bromo-5-methoxyhydroquinone (4.00 g, 18.3 mmol) in CHCl3 (150 mL, prepared with warming). The reaction immediately turned dark and then became orange over a period of time. The reaction was allowed to stir at rt for 30 min. The layers were separated and the aqueous portion extracted with CHCl3 (1×30 mL). The combined CHCl3 portion was washed with brine (1×30 mL), filtered through cotton, and the solvent removed in vacuo to give a mustard yellow solid (4.0 g, 100%, pure by TLC); mp 184°-186° C. Crystallization of a 50 mg sample from MeOH (dissolved in 5 mL of MeOH, allowed to cool to rt) yielded orange needles (43 mg, 86% recovery); mp 186°-187° C., lit 190°-191° C. (Blatchly, J. M.; Green, R. J. S.; McOmie, J. F. W.; Searle, J. B. J. Chem. Soc. (C),1353-1355 (1969)); 1H NMR (CDCl3) δ3.86 (s, 3H), 6.12 (s, 1H), 7.24 (s, 1H); IR (KBr) 3044 (m), 1669 (s), 1649 (s), 1623 (s), 1584 (s), 1197 (s), 1169 (s).
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